3-(1H-Benzo[d]imidazol-2-yl)quinazolin-4(3H)-one
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Overview
Description
3-(1H-Benzo[d]imidazol-2-yl)quinazolin-4(3H)-one is a heterocyclic compound that combines the structural features of benzimidazole and quinazolinone. These structures are known for their significant biological activities, making this compound of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Benzo[d]imidazol-2-yl)quinazolin-4(3H)-one typically involves the condensation of 2-aminobenzimidazole with anthranilic acid or its derivatives. The reaction is often carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride, which facilitates the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
3-(1H-Benzo[d]imidazol-2-yl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzimidazole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted quinazolinone and benzimidazole derivatives, which can exhibit different biological activities.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-(1H-Benzo[d]imidazol-2-yl)quinazolin-4(3H)-one involves the inhibition of tubulin polymerization, which disrupts microtubule assembly and ultimately leads to cell cycle arrest and apoptosis in cancer cells . This compound targets the microtubules, which are essential for cell division, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
3-(3H-Imidazo[4,5-b]pyridin-2-yl)quinazolin-4(3H)-one: Similar structure but with an imidazo[4,5-b]pyridine moiety.
2-Chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline: Contains a quinoline ring instead of a quinazolinone ring.
Uniqueness
3-(1H-Benzo[d]imidazol-2-yl)quinazolin-4(3H)-one is unique due to its dual structural features of benzimidazole and quinazolinone, which contribute to its significant biological activities. Its ability to inhibit tubulin polymerization sets it apart from other similar compounds, making it a promising candidate for anticancer research .
Properties
CAS No. |
600723-81-7 |
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Molecular Formula |
C15H10N4O |
Molecular Weight |
262.27 g/mol |
IUPAC Name |
3-(1H-benzimidazol-2-yl)quinazolin-4-one |
InChI |
InChI=1S/C15H10N4O/c20-14-10-5-1-2-6-11(10)16-9-19(14)15-17-12-7-3-4-8-13(12)18-15/h1-9H,(H,17,18) |
InChI Key |
QYWVTWIRBFRTBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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